molecular formula C8H11NO2 B8574605 rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione

Cat. No.: B8574605
M. Wt: 153.18 g/mol
InChI Key: XXOBSOBETAFJCV-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione: is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amine, followed by cyclization to form the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione
  • rac-(4aR,7aS)-1-(2-methylpentanoyl)-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione

Uniqueness

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(4aS,7aS)-2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione

InChI

InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11)/t5-,6+/m0/s1

InChI Key

XXOBSOBETAFJCV-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H]2CC(=O)NC[C@H]2CC1=O

Canonical SMILES

C1C2CC(=O)NCC2CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.